N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxyacetamide
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Description
This compound is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of the fluorophenyl group might suggest that this compound could have interesting biological activities, as fluorine is often used in drug design to improve the biological activity and selectivity of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a piperazine ring substituted with a 2-fluorophenyl group and a sulfonylethyl group, which is in turn linked to a 2-phenoxyacetamide group . The exact three-dimensional structure would depend on the specific stereochemistry at the various chiral centers in the molecule.Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The presence of the amide and sulfonamide groups suggests that it could participate in acid-base reactions, and the aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with similar structures tend to be solid at room temperature and have relatively high melting points. They are typically soluble in organic solvents but less soluble in water .Future Directions
Mechanism of Action
Target of Action
Compounds with a piperazine moiety, like this one, are widely employed in drugs and show a wide range of biological and pharmaceutical activity .
Mode of Action
It’s known that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on certain targets .
Biochemical Pathways
Pharmacokinetics
The molecular weight of the compound is 43551, which could potentially influence its bioavailability.
Result of Action
Compounds with similar structures have been shown to have inhibitory effects on certain targets .
Action Environment
properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c21-18-8-4-5-9-19(18)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)16-28-17-6-2-1-3-7-17/h1-9H,10-16H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKRJWYVUJQKOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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